Boc-Cys(Npys)-OH

Boc SPPS compatibility acid stability thiol protecting group orthogonality

Boc-Cys(Npys)-OH (N-α-tert-butyloxycarbonyl-S-(3-nitro-2-pyridinesulfenyl)-L-cysteine) is a protected cysteine derivative in which the thiol side chain is masked by the 3-nitro-2-pyridinesulfenyl (Npys) group while the α-amine bears standard Boc protection. First reported by Matsueda et al.

Molecular Formula C13H17N3O6S2
Molecular Weight 375.4 g/mol
CAS No. 76880-29-0
Cat. No. B558590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Cys(Npys)-OH
CAS76880-29-0
SynonymsBoc-cys(npys)-OH; 76880-29-0; n-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]-l-alanine; L-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-3-[(3-nitro-2-pyridinyl)dithio]-; t-Bcnp; Nalpha-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine; Boc-cys(npys); BCNP; AC1Q1MSX; AC1L2YY3; 15554_ALDRICH; AC1Q208C; SCHEMBL8607169; 15554_FLUKA; CTK5E3534; MolPort-003-926-855; ZINC2526263; AR-1K0230; AKOS025289406; AK170146; AM003408; FT-0696167; N|A-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine; 3B3-062451; t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine
Molecular FormulaC13H17N3O6S2
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)/t8-/m0/s1
InChIKeyOVTLOLNDKQUMRH-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Boc-Cys(Npys)-OH (CAS 76880-29-0): A Dual Protection-Activation Cysteine Building Block for Directed Disulfide Bond Formation in Boc SPPS


Boc-Cys(Npys)-OH (N-α-tert-butyloxycarbonyl-S-(3-nitro-2-pyridinesulfenyl)-L-cysteine) is a protected cysteine derivative in which the thiol side chain is masked by the 3-nitro-2-pyridinesulfenyl (Npys) group while the α-amine bears standard Boc protection [1]. First reported by Matsueda et al. in 1981, the Npys group is distinguished from conventional thiol protecting groups by its capacity to function simultaneously as a protective moiety and an activated disulfide, enabling site-directed unsymmetrical disulfide bond formation upon reaction with a free thiol [2]. The compound is supplied as a light yellow powder with a purity of ≥98–99% (HPLC/TLC), specific optical rotation [α]²⁰/D −94±5° (c = 1%, methanol), and melting point ~160 °C (dec.) . It is designed exclusively for Boc/benzyl solid-phase peptide synthesis (SPPS) strategies, where its acid stability proves critical [3].

Why Boc-Cys(Npys)-OH Cannot Be Replaced by Conventional Cysteine Protecting Groups


Cysteine thiol protecting groups used in Boc SPPS fall into two broad categories: purely protective groups (Trt, Acm, Mob, StBu) that simply block the thiol, and the Npys group, which uniquely couples protection with activation for directed disulfide formation [1]. Trityl (Trt)-protected cysteine is labile to the 1% TFA used for iterative Boc removal and is therefore incompatible with Boc chemistry [2]. Acetamidomethyl (Acm)-protected cysteine is acid-stable but requires a separate, often harsh, deprotection step (I₂ or heavy metal salts) followed by oxidation to form disulfides—a two-step process that risks scrambled disulfide bond formation [3]. The tert-butylsulfenyl (StBu) group offers only partial stability to HF [2]. The Npys group fills a distinct niche by surviving both TFA and HF treatments while simultaneously activating the thiol for direct, unidirectional reaction with a free thiol partner, eliminating statistical heterodimer/homodimer mixtures [4]. These functional differences make Boc-Cys(Npys)-OH non-interchangeable with any single conventional cysteine derivative in workflows requiring regioselective disulfide bond construction.

Quantitative Differential Evidence for Boc-Cys(Npys)-OH vs. Closest Analogs


Acid Stability: Npys Survives TFA and HF Conditions That Quantitatively Remove S-Trityl Protection

Boc-Cys(Npys)-OH is stable in trifluoroacetic acid:CH₂Cl₂ (1:1) and anhydrous hydrogen fluoride—the two acid treatments central to Boc/benzyl SPPS [1]. In a direct comparative study, the Npys group withstood HF:anisole (9:1) for 45 min at 0 °C, whereas under identical conditions the presence of free thiol caused Npys cleavage [2]. By contrast, S-trityl (S-Trt) protection is classified as base-stable but TFA-labile: only 4–5% of the trityl group remains after 30 min in 1% TFA/DCM, and complete Trt removal is achieved under these mild acidic conditions used for iterative Boc deprotection [3]. The Npys group thus enables Boc SPPS without premature thiol exposure, a property S-Trt cannot offer.

Boc SPPS compatibility acid stability thiol protecting group orthogonality

Unidirectional Unsymmetrical Disulfide Formation vs. Statistical Mixtures from Conventional Oxidation

When Boc-Cys(Npys)-OH is incorporated at the N-terminus of a resin-bound peptide and subsequently reacted with a peptide bearing a free Cys thiol, a single unsymmetrical disulfide-linked heterodimer product is obtained, as confirmed by HPLC and amino acid analysis of dithiothreitol reduction products [1]. This was demonstrated using the 14-residue peptide acetyl-Cys(Npys)-Gly-Glu-Gln-His-His-Pro-Gly-Gly-Gly-Ala-Lys-Gln-Ala-amide reacted with acetyl-Gly-Glu-Gln-His-His-Pro-Gly-Gly-Gly-Ala-Lys-Gln-Cys-amide [1]. In contrast, conventional oxidation of a mixture of two different free thiol peptides yields a statistical 1:2:1 mixture of homodimer A–A, heterodimer A–B, and homodimer B–B, requiring chromatographic separation and reducing overall yield of the desired heterodimer to a theoretical maximum of 50% [2]. The Npys-mediated approach provides 100% directed heterodimer formation, confirmed by single-product HPLC profile.

unsymmetrical disulfide heterodimer regioselective disulfide bond directed disulfide formation

Dual Protection-Activation Function vs. Acm: One-Step vs. Two-Step Disulfide Formation

The Npys group is described in the primary literature as a 'protection-activation' moiety: it protects the cysteine thiol from unwanted reactions during chain assembly while simultaneously activating it as an electrophilic disulfide ready to react with a free thiol nucleophile [1]. This enables formation of the target disulfide bond in a single thiol-disulfide exchange step upon exposure to the thiol-containing partner. In contrast, the commonly used S-acetamidomethyl (S-Acm) group provides only passive protection. Acm is stable to both TFA and HF, but disulfide formation requires two distinct post-synthetic steps: (i) oxidative deprotection using I₂, Hg(II), Ag(I), or Tl(III) salts to unmask the thiol, and (ii) subsequent oxidation to form the disulfide—which may occur intra- or intermolecularly, risking scrambled products [2]. The Npys approach consolidates deprotection and disulfide bond formation into a single, controlled step that preserves regioselectivity.

protecting-activating group S-Acm disulfide bond formation thiol activation

Orthogonal Deprotection Selectivity: Npys Removal Leaves Five Common Protecting Groups Intact

The Npys group is selectively and quantitatively removed under neutral conditions using a stoichiometric amount of tri-n-butylphosphine in the presence of water, or with triphenylphosphine or 2-pyridinethiol 1-oxide [1]. Critically, this deprotection leaves the following protecting groups entirely unaffected: benzyloxycarbonyl (Z), tert-butyloxycarbonyl (Boc), 2-(4-biphenylyl)propyl(2)oxycarbonyl (Bpoc), 9-fluorenylmethyloxycarbonyl (Fmoc), benzyl (Bzl), and tert-butyl (tBu) [2]. This orthogonality profile is unique among cysteine thiol protecting groups. S-Acm deprotection with I₂ can oxidize sensitive residues (Met, Trp); S-Trt requires acidic conditions that also cleave Boc; S-StBu deprotection with reducing agents requires excess thiol that must be scavenged [3]. Thiolytic deprotection of S-Npys with 2-mercaptoethanol or 3-mercaptoacetic acid proceeds to completion in a short time as monitored spectrophotometrically [4].

orthogonal deprotection selective reduction tri-n-butylphosphine triphenylphosphine

Universal Convertibility: All Conventional S-Protecting Groups Can Be Selectively Converted to Npys

A unique property of the Npys chemistry is that all conventional S-protecting groups tested (including Trt, Acm, Mob, and DMB) can be selectively converted to the Npys group by treatment with an appropriate Npys halide (e.g., Npys-Cl) [1]. This means a peptide containing cysteines protected with any standard group can be post-synthetically activated to the Npys form for directed disulfide bond formation. No other cysteine protecting group offers this 'universal activation' capability. In a landmark demonstration, this convertibility was exploited during the solid-phase synthesis of lysine-8-vasopressin, where a resin-bound Cys(Acm) peptide was directly converted to Cys(Npys) via NpysCl treatment, enabling subsequent unidirectional unsymmetrical disulfide formation [2].

S-protecting group interconversion Npys halide cysteine activation synthetic versatility

High-Value Application Scenarios for Boc-Cys(Npys)-OH Based on Quantitative Evidence


Boc-SPPS of Multi-Cysteine Disulfide-Rich Peptides Requiring TFA-Stable Thiol Protection

For solid-phase synthesis of peptides containing multiple cysteine residues using the Boc/benzyl strategy, Boc-Cys(Npys)-OH is uniquely suited because the Npys group withstands the repetitive TFA treatments (TFA:CH₂Cl₂, 1:1) used for iterative Nⁿ-Boc deprotection and survives final HF cleavage (HF:anisole 9:1, 45 min, 0 °C) . In the synthesis of Lys⁸-vasopressin on benzhydrylamine resin, the Npys group demonstrated full compatibility with the Boc-benzyl synthetic tactic, yielding biologically active hormone after gel filtration and reverse-phase HPLC purification—a result verified by comparison with a parallel control synthesis using 3,4-dimethylbenzyl (DMB) protection .

Site-Directed Peptide-Protein Conjugation via Cysteine Residues Under Mild Conditions

Boc-Cys(Npys)-OH enables controlled peptide-protein conjugation through specific cysteine residues. Drijfhout et al. demonstrated that Boc-Cys(Npys)-OH can be coupled as the N-terminal residue to a resin-linked peptide chain; after deprotection and cleavage, the Npys-cysteinyl peptide was attached to a properly functionalized protein by reaction with a mercapto group . The amount of peptide conjugated was quantified by spectrophotometric measurement of liberated 3-nitro-2-thiopyridone, and the cysteinyl peptide detached from the protein by disulfide reduction was shown to be identical to the product obtained by direct reduction of the Npys-cysteinyl peptide, confirming conjugate integrity . This approach avoids nonspecific crosslinking and enables stoichiometric control of peptide:protein conjugation ratio.

Solid-Phase Synthesis of Disulfide Heterodimer Peptides for Bioconjugation and Vaccine Constructs

Galande and Spatola developed a solid-phase method for synthesizing disulfide heterodimers by coupling Boc-Cys(Npys)-OH together with Fmoc-Cys(Mmt)-OH to MBHA resin . After selective Mmt removal with 1% TFA in dichloromethane, the liberated thiol reacts intramolecularly with the Npys-activated cysteine to form a defined heterodimeric disulfide on-resin . This strategy has been applied to the synthesis of disulfide-bridged fragments of ω-conotoxins GVIA and MVIIA, where N-terminal Cys(Npys) was introduced via Boc-Cys(Npys)-OPfp and non-N-terminal Cys(Npys) was generated by reacting resin-bound Cys(Acm) peptides with NpysCl, demonstrating compatibility with both Boc and Fmoc assembly strategies .

Identification of Thiol-Dependent T Cell Epitopes in Disulfide-Rich Proteins

Boc-Cys(Npys)-OH (designated BCNP in immunological literature) provides a unique strategy for blocking protein and peptide thiols in a reversible, disulfide-like manner when searching for thiol-containing T cell epitopes . Mourier et al. demonstrated that free cysteines in intact proteins can be readily transformed into disulfide-like moieties using BCNP, which resist undesirable oxidative reactions during antigen processing yet remain susceptible to reduction by antigen-presenting cells—a prerequisite for activity of thiol-dependent T cell epitopes . This was validated using the disulfide-rich snake toxin α from Naja nigricollis and two disulfide-containing toxin fragments .

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